molecular formula C16H16N2O2S B2593678 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2034567-20-7

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2593678
CAS No.: 2034567-20-7
M. Wt: 300.38
InChI Key: VGJGKKFUETZLLN-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a benzothiophene ring, a propan-2-yl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of a benzothiophene ring and an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-10(18-16(19)14-8-17-20-11(14)2)7-12-9-21-15-6-4-3-5-13(12)15/h3-6,8-10H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJGKKFUETZLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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